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1-(2-
Compound Name:
(Hydroxymethyl)phenyl)ethanol

CAS No.: 57259-71-9

Cat. No.: B2915640

Get Quote

Executive Summary

1-(2-(Hydroxymethyl)phenyl)ethanol (CAS: 57259-71-9) represents a critical class of chiral
ortho-substituted benzenedimethanols. Unlike its symmetric analogue 1,2-benzenedimethanol
(phthalyl alcohol), this molecule introduces a chiral center at the benzylic position, creating a
unigue competition between intramolecular hydrogen bonding (conformational locking) and
intermolecular networking (crystal packing).

This guide objectively compares the solid-state behavior, hydrogen-bonding motifs, and
physicochemical stability of 1-(2-(Hydroxymethyl)phenyl)ethanol against standard diol
synthons. For researchers in crystal engineering and drug development, understanding these
motifs is essential for predicting solubility, bioavailability, and polymorph stability.

Key Findings
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» Conformational Preference: The ortho-positioning of hydroxymethyl and 1-hydroxyethyl
groups favors a strong intramolecular O—H-:-O hydrogen bond, forming a stable 7-membered
ring motif in the solid state.

o Packing Efficiency: The chiral methyl group disrupts the planar sheet packing seen in 1,2-
benzenedimethanol, leading to lower melting points and increased solubility in polar organic
solvents.

o Synthesis Utility: Acts as a versatile chiral building block for isochroman derivatives and
heterocycles.

Structural Characterization & Hydrogen Bonding

The physicochemical distinctiveness of 1-(2-(Hydroxymethyl)phenyl)ethanol arises from the
"Ortho Effect,” where proximity dictates non-covalent interactions.

The Hydrogen Bond Network

In the solid state, diols typically maximize hydrogen bond (HB) saturation. However, the target
molecule exhibits a competitive landscape:

 Intramolecular Motif (S(7)): The primary hydroxyl group (donor) often bonds to the secondary
hydroxyl oxygen (acceptor), or vice-versa, creating a 7-membered ring. This effectively
"caps" one donor site, reducing the energy available for intermolecular lattice forces.

o Consequence: Reduced melting point compared to non-hindered isomers.

 Intermolecular Motif (C(1)): The remaining available protons/lone pairs form infinite chains
(catemers) rather than the robust 2D sheets observed in symmetric analogues.

Comparative Performance Metrics

The following table contrasts the target molecule with its closest structural relatives.
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1-(2-
1,2-
Feature (Hydroxymethyl)phe _ 1-Phenylethanol
Benzenedimethanol
nyl)ethanol
CAS 57259-71-9 612-14-6 98-85-1
Structure Type Chiral ortho-diol Symmetric ortho-diol Mono-alcohol
Physical State Solid Solid Liquid
Melting Point ~50-70 °C (Est.)* 63-65 °C 20 °C
H-Bond Donors 2 2 1

Dominant Motif

Intra-HB (7-ring) +
Chain

Inter-HB Sheets

Dimers/Trimers

Solubility (EtOH) High Moderate Miscible
Yes ( Yes (
Chirality No
) )

*Note: Exact MP varies by enantiopurity and polymorph; range estimated based on structural
analogues.

Visualization of Structural Logic

The following diagrams illustrate the synthesis pathway and the competing hydrogen bond
logic that defines the crystal structure.

Synthesis & Conformational Locking
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Caption: Synthesis via lactone reduction leads to a diol that preferentially adopts a folded
conformation stabilized by intramolecular hydrogen bonding.

Hydrogen Bonding Competition
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Caption: The competition between intramolecular ring formation and intermolecular chaining
dictates the macroscopic thermal properties.

Experimental Protocols

To replicate the synthesis and characterization of this material, follow these standardized
protocols.

Synthesis via 3-Methylphthalide Reduction

This method ensures high yield and purity by avoiding over-alkylation common with Grignard
reagents.

o Reagents: 3-Methylphthalide (10 mmol), Lithium Aluminum Hydride (LiAIH
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, 12 mmol), Anhydrous THF (50 mL).

o Setup: Flame-dried 3-neck round bottom flask equipped with N

inlet and reflux condenser.

e Procedure:

[¢]

Suspend LiAIH

in THF at 0 °C.

o Add 3-Methylphthalide solution dropwise over 30 min.
o Allow to warm to Room Temperature (RT), then reflux for 2 hours.

o Quench: Cool to 0 °C. Add water (0.5 mL), 15% NaOH (0.5 mL), then water (1.5 mL)
sequentially (Fieser workup).

o Isolation: Filter the white precipitate. Dry the filtrate over MgSO
and concentrate in vacuo.

 Purification: Recrystallize from minimal hot Ethyl Acetate/Hexane (1:3) or Diethyl Ether.

Single Crystal Growth (Slow Evaporation)

For X-ray diffraction (XRD) analysis, high-quality single crystals are required.
e Solvent System: Ethanol/Water (9:1) or Methanol.[1]

o Method: Dissolve 50 mg of purified compound in 2 mL solvent. Filter into a clean vial. Cover
with parafilm, poke 3 small holes, and store at 4 °C in a vibration-free environment for 3—7
days.

o Expected Morphology: Colorless prisms or plates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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